

3-Methoxy-2-(trifluoromethyl)benzaldehyde CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-2-(trifluoromethyl)benzaldehyde
Cat. No.:	B1431283

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An In-Depth Technical Guide to **3-Methoxy-2-(trifluoromethyl)benzaldehyde** (CAS: 1214384-89-0)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **3-Methoxy-2-(trifluoromethyl)benzaldehyde**. As a uniquely substituted aromatic aldehyde, this compound serves as a valuable building block in synthetic chemistry. Its architecture, featuring a potent electron-withdrawing trifluoromethyl group adjacent to an electron-donating methoxy group, presents a nuanced reactivity profile ripe for exploration in medicinal chemistry and material science. This document moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Physicochemical and Spectroscopic Profile

3-Methoxy-2-(trifluoromethyl)benzaldehyde is a yellow liquid under standard conditions.[\[1\]](#) The strategic placement of the trifluoromethyl group ortho to the aldehyde functionality is critical; its powerful inductive effect significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Property	Value	Source(s)
CAS Number	1214384-89-0	[2] [3] [4]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1] [2]
Molecular Weight	204.15 g/mol	[1]
IUPAC Name	3-methoxy-2-(trifluoromethyl)benzaldehyde	[5]
Appearance	Light yellow fused solid / liquid	[1] [2]
Purity (Typical)	≥97%	[1] [2]
Refractive Index (n ²⁰ /D)	1.489	[1]
InChI Key	HSPNVFXNJKWWSK-UHFFFAOYSA-N	[5]
SMILES	COC1=CC=CC(=C1C(F)(F)F)C=O	[1]

Predicted Spectroscopic Signature

While a published, peer-reviewed spectrum for this specific isomer is not readily available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects. Understanding this signature is paramount for reaction monitoring and final product verification.

- ¹H NMR Spectroscopy: The aromatic region will display three distinct protons in a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The proton at C4 (para to the -CF₃) will likely be the most downfield of the aromatic protons, appearing as a triplet. The proton at C6 (ortho to the -CHO) will be a doublet of doublets, shifted downfield by the aldehyde's anisotropic effect. The proton at C5 will likely appear as a triplet. The methoxy protons (-OCH₃) will present as a sharp singlet around 3.9-4.0 ppm, and the aldehydic proton (-CHO) will be a highly deshielded singlet, appearing far downfield (>10 ppm).
- ¹³C NMR Spectroscopy: The aldehydic carbon will be the most downfield signal (~190 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the

three fluorine atoms. The aromatic carbons will show distinct signals, with C2 (bearing the $-CF_3$ group) and C3 (bearing the $-OCH_3$ group) being readily identifiable.

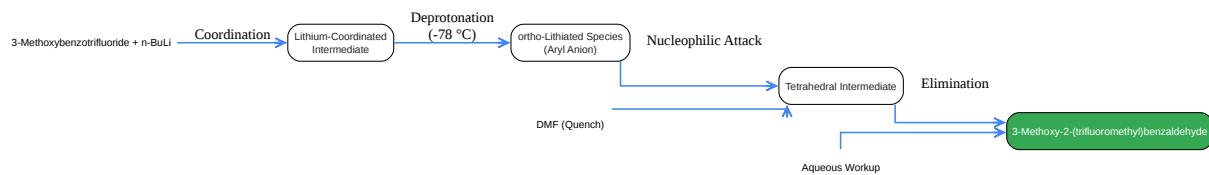
Synthesis and Mechanistic Considerations

The synthesis of this molecule is not widely documented in literature, a common scenario for specialized building blocks. However, two highly plausible and robust synthetic strategies can be employed, leveraging foundational principles of modern organic chemistry.

Primary Synthetic Route: Directed ortho Metalation (DoM)

The most elegant and regioselective approach is the Directed ortho Metalation (DoM) of 3-methoxybenzotrifluoride. In this strategy, the methoxy group acts as a powerful Directed Metalation Group (DMG), coordinating to an organolithium reagent and directing deprotonation exclusively at the C2 position—the most acidic proton, situated between the two activating/directing groups.^{[6][7]} This method provides exceptional control and avoids the formation of other isomers.

A similar transformation has been patented for the synthesis of 2-Chloro-3-trifluoromethylbenzaldehyde, underscoring the industrial viability of this approach.^{[8][9]}



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Caption: Mechanism of Directed ortho Metalation (DoM) Synthesis.

Experimental Protocol (DoM):

- System Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous tetrahydrofuran (THF).
- Starting Material: Dissolve 3-methoxybenzotrifluoride (1.0 eq) in the anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
- Formylation (Quench): Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before gradually warming to room temperature.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or vacuum distillation to yield the final product.

Alternative Route: Oxidation of Precursor Alcohol

An alternative and equally reliable method involves the oxidation of the commercially available precursor, (3-methoxy-2-(trifluoromethyl)phenyl)methanol.^[10] This is a standard transformation that avoids the use of pyrophoric organolithium reagents.

Experimental Protocol (Oxidation):

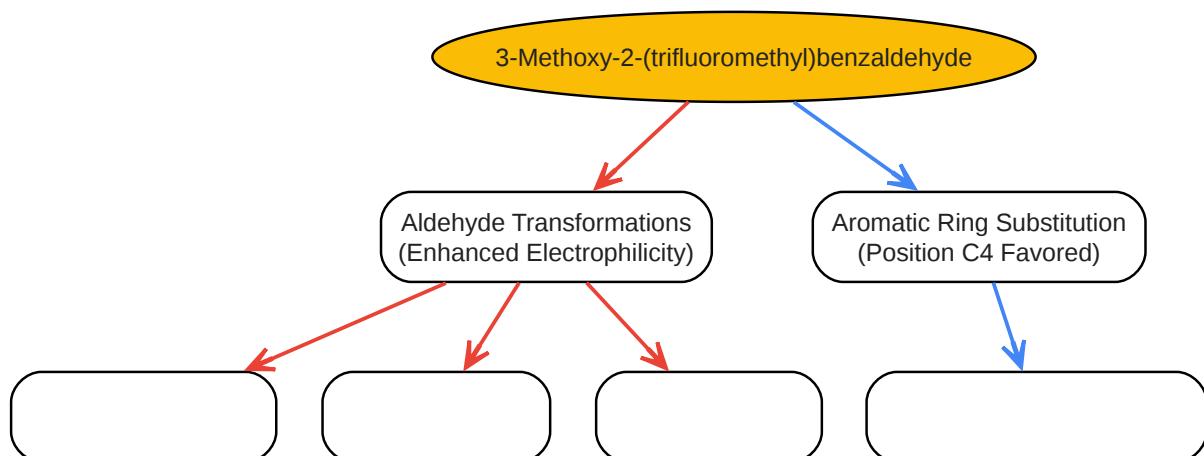
- Reagent Preparation: Prepare a slurry of Pyridinium chlorochromate (PCC) (1.5 eq) with silica gel in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

- Oxidation: Dissolve (3-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous DCM and add it to the PCC slurry in one portion.
- Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, filter the reaction mixture through a pad of Celite or silica gel, washing thoroughly with DCM.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified via column chromatography to afford the pure product.

Reactivity and Synthetic Utility

The unique substitution pattern of this molecule dictates its reactivity.

- Aldehyde Reactivity: The ortho-trifluoromethyl group makes the aldehyde exceptionally electrophilic and reactive towards nucleophiles. This facilitates a wide range of transformations such as reductive aminations, Wittig reactions, aldol condensations, and Grignard additions.
- Aromatic Ring Reactivity: The methoxy group is an activating, ortho-para director for electrophilic aromatic substitution. However, the C2 and C6 positions are sterically hindered and electronically deactivated by the adjacent substituents. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the methoxy group and meta to the trifluoromethyl group.



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Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery and Material Science

While specific applications of this particular isomer are not yet prevalent in the literature, its structural motifs are highly relevant to modern research and development. The trifluoromethyl group is a cornerstone of medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and participate in strong binding interactions with biological targets.

This building block is an ideal candidate for:

- **Scaffold Decoration in Medicinal Chemistry:** Its unique electronic and steric profile can be used to probe ligand-receptor interactions, potentially leading to novel therapeutics with improved potency and pharmacokinetic properties.
- **Synthesis of Advanced Polymers:** Incorporation into polymer backbones can impart increased thermal stability, chemical resistance, and specific surface properties like hydrophobicity, useful for creating high-performance materials.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential. This compound is classified as an irritant.

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Respiratory Irritation	H335	May cause respiratory irritation

Handling Protocol:

- Always work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
- Avoid breathing vapors.
- Keep away from strong oxidizing agents, strong bases, and strong acids.

Storage:

- Store in a tightly sealed container.
- Given its sensitivity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group over time.
- Keep in a cool, dry place.

Conclusion

3-Methoxy-2-(trifluoromethyl)benzaldehyde represents a specialized yet highly valuable chemical intermediate. Its synthesis is readily achievable through established, scalable methods like Directed ortho Metalation. The compound's pronounced electrophilicity and unique substitution pattern make it a compelling building block for constructing complex molecules in the pharmaceutical and material science sectors. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically deploy this reagent in their research endeavors.

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- To cite this document: BenchChem. [3-Methoxy-2-(trifluoromethyl)benzaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1431283#3-methoxy-2-trifluoromethyl-benzaldehyde-cas-number>]

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